molecular formula C30H30FN3O4S B2593231 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113142-09-8

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2593231
CAS No.: 1113142-09-8
M. Wt: 547.65
InChI Key: ASKXVTFRRFHLFP-UHFFFAOYSA-N
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Description

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Acylation of Phenol: Phenol is acylated to give phenyl isobutyrate.

    Fries Rearrangement: The phenyl isobutyrate undergoes Fries rearrangement to yield 4-hydroxyphenyl-α-methylethyl ketone.

    Ethylation: The 4-hydroxyphenyl-α-methylethyl ketone is ethylated to form 4-ethoxyphenyl-α-methylethyl ketone.

    Halogenation: The 4-ethoxyphenyl-α-methylethyl ketone is halogenated to produce 4-ethoxyphenyl-α-halo-α-methylethyl ketone.

    Conversion to Halo Ketal: The halo ketone is converted to halo ketal.

    Rearrangement and Hydrolysis: The ketal undergoes rearrangement and hydrolysis to obtain 2-(4-ethoxyphenyl)-2-methyl propionic acid.

    Formation of Alkyl Ester: The propionic acid is converted to its alkyl ester.

    Final Treatment: The alkyl ester is treated with an alkali metal in the presence of an alcohol to yield the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The quinazoline core is known for its biological activity, making this compound a potential candidate for drug development.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a cascade of biochemical events, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

The uniqueness of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide lies in its specific combination of functional groups and its potential biological activity.

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-N-[(4-fluorophenyl)methyl]-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN3O4S/c1-4-38-24-12-7-21(8-13-24)27(35)18-39-30-33-26-15-22(9-14-25(26)29(37)34(30)17-19(2)3)28(36)32-16-20-5-10-23(31)11-6-20/h5-15,19H,4,16-18H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKXVTFRRFHLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)C(=O)N2CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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